4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde
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Description
4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde is a chemical compound that is widely used in scientific research. It is a versatile compound that has various applications in the field of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Material Development
4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde plays a significant role in the synthesis of complex organic molecules and materials. For instance, it has been used as a precursor in the synthesis of Schiff base compounds, which have applications in optical materials due to their nonlinear optical properties (Abdullmajed et al., 2021). Additionally, derivatives of this compound have been explored for their potential in creating electrically conductive polymers, demonstrating enhanced conductivity and thermal stability, making them candidates for electronic applications (Hafeez et al., 2019).
Catalysis and Chemical Reactions
The compound has found use in catalysis, particularly in reactions that form the basis for creating new chemical entities. For example, the development of novel copolymers with unique properties, such as improved thermal stability and processability, has been reported, where derivatives of 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde serve as monomers (Kharas et al., 2016). This illustrates its utility in polymer chemistry for designing materials with specific functionalities.
Environmental Science
In environmental science, derivatives of 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde have been studied for their interactions with atmospheric components, providing insights into the fate of organic compounds in the environment. Research on the heterogeneous reaction of related compounds with NO3 radicals highlights the potential transformation pathways of wood smoke emissions in the atmosphere, contributing to our understanding of atmospheric chemistry and pollution (Liu et al., 2017).
Molecular Docking and Computational Studies
Computational studies and molecular docking investigations have employed analogs of 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde to explore intermolecular interactions and potential biological activities. Such studies facilitate the identification of molecule-target interactions at the atomic level, offering a pathway for the design of novel therapeutics and materials with tailored properties (Ghalla et al., 2018).
properties
IUPAC Name |
4-ethoxy-3-prop-2-enoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-7-15-12-8-10(9-13)5-6-11(12)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJOLRKMKVHFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde |
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